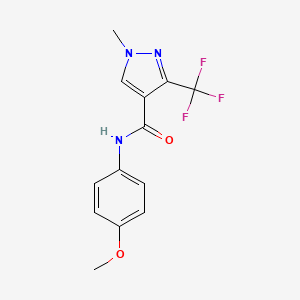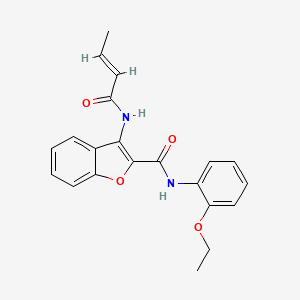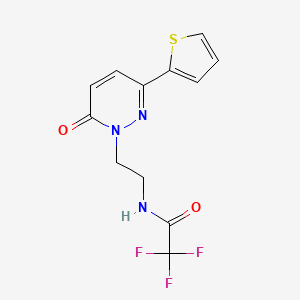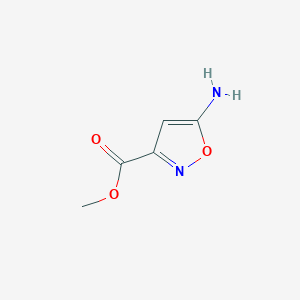
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, particularly as antifungal and antibacterial agents .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed to create various pyrazole carboxamide derivatives. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves a series of steps that result in the formation of the pyrazole ring and subsequent introduction of the carboxamide functionality . Although the exact synthesis of "N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" is not detailed, the methodologies described in these papers could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can adopt various conformations depending on the substituents attached to it. For example, the crystal structure of a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, shows a twisted conformation between the pyrazole and thiophene rings, which is confirmed by single crystal X-ray diffraction studies . This suggests that the molecular structure of "N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" would also exhibit specific conformational features that could influence its biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the pyrazole ring and the functional groups attached to it. The carboxamide moiety, in particular, can engage in hydrogen bonding, which is crucial for the biological activity of these compounds. For instance, in molecular docking studies, the carbonyl oxygen atom of a pyrazole carboxamide derivative was found to form hydrogen bonds with specific amino acid residues of a target protein . This interaction is essential for the antifungal activity of the compound. The chemical reactivity of "N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, affecting its binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The presence of substituents such as the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its site of action . The physical and chemical properties of "N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" would need to be experimentally determined to fully understand its pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in the synthesis of new derivatives like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine. These derivatives were synthesized for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Medical Imaging and Binding Affinity
- Methoxy and fluorine analogs of this compound were synthesized to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Radiotracer Synthesis for CB1 Cannabinoid Receptors
- The compound was used in synthesizing a radiotracer, NIDA-42033, for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography (Katoch-Rouse & Horti, 2003).
Antifungal and Antimicrobial Activities
- Derivatives of the compound exhibited moderate antifungal activities against phytopathogenic fungi, showing potential as agrochemical fungicides (Wu et al., 2012).
- Additionally, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound, showed potential as antimicrobial agents, particularly against Staphylococcus aureus strains (Pitucha et al., 2011).
Herbicidal Activity
- Novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, related to the compound, showed herbicidal activity against various weeds and crop safety under flooded conditions (Ohno et al., 2004).
Nematocidal Evaluation
- Fluorine-containing pyrazole carboxamides related to the compound were evaluated for their nematocidal activity against M. incognita, showing potential in pest control (Zhao et al., 2017).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-19-7-10(11(18-19)13(14,15)16)12(20)17-8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUCLYPZDCEJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)



![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)


![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)

